Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic identification of this compound establishes its position within the broader family of indazole derivatives. The compound is registered under Chemical Abstracts Service number 802541-48-6, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting its complex substitution pattern and functional group arrangement.
The molecular formula C₁₃H₁₈N₂O₃ encapsulates the elemental composition of this heterocyclic compound, revealing the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula corresponds to a molecular weight of 250.29 grams per mole, positioning it within the range typical for small organic molecules with pharmaceutical relevance. The molecular formula analysis indicates a degree of unsaturation that accounts for the indazole ring system and the carbonyl functionalities present in the structure.
Alternative nomenclature systems provide additional naming conventions for this compound, including the systematic name 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester. This alternative designation emphasizes the carboxylic acid ester functionality and the specific positioning of substituents around the tetrahydroindazole core. The compound database entries also reference synonyms such as ethyl 1,4,4-trimethyl-7-oxo-5,6-dihydroindazole-3-carboxylate, though this alternative name may reflect different numbering conventions rather than structural variations.
Crystallographic and Spectroscopic Elucidation of Core Indazole Architecture
The core indazole architecture of this compound exhibits characteristic structural features that define this heterocyclic system. Indazole compounds typically demonstrate essential planarity in their ring systems, as evidenced by crystallographic studies of related compounds where maximum deviations from planarity remain minimal. The indazole scaffold consists of a fused benzene and pyrazole ring system, where the pyrazole portion contains two adjacent nitrogen atoms that contribute to the compound's chemical reactivity and hydrogen bonding capabilities.
Crystallographic investigations of indazole derivatives reveal specific bond length patterns that characterize this heterocyclic framework. In related indazole structures, carbon-carbon bond lengths within the pyrazole ring typically range from 1.404 to 1.428 Ångströms, while carbon-nitrogen bond lengths span 1.322 to 1.359 Ångströms. The nitrogen-nitrogen bond in the pyrazole moiety demonstrates characteristic lengths around 1.351 Ångströms, consistent with the aromatic character of this five-membered ring. These structural parameters provide a foundation for understanding the geometric constraints and electronic distribution within the indazole core of the target compound.
Spectroscopic characterization of indazole derivatives through nuclear magnetic resonance techniques reveals distinctive chemical shift patterns that reflect the electronic environment of different protons within the molecule. The indazole scaffold typically exhibits characteristic resonances in proton nuclear magnetic resonance spectra, with aromatic protons appearing in the downfield region between 7-8 parts per million. The nitrogen-hydrogen proton in the indazole ring system often appears as a broad signal due to quadrupolar relaxation effects and potential tautomeric exchange processes. These spectroscopic signatures provide crucial information for structural confirmation and purity assessment of indazole-containing compounds.
Bond length alternation phenomena, observed experimentally in indazole systems, contribute to understanding the electronic structure of these heterocyclic compounds. This alternation results from the resonance contributions of different canonical forms, with experimental determinations suggesting approximately 60:40 contributions from the primary resonant structures. Such electronic delocalization effects influence the chemical reactivity patterns and stability of indazole derivatives, including the target compound under investigation.
Substituent Configuration Analysis: Ethyl Ester and Trimethyl Group Stereoelectronic Effects
The substituent configuration in this compound involves multiple functional groups that significantly influence the compound's chemical and physical properties. The ethyl ester group at position 3 of the indazole ring contributes to the compound's lipophilicity and provides sites for potential chemical transformations. This ester functionality can undergo typical reactions including hydrolysis to form the corresponding carboxylic acid, transesterification with alternative alcohols, reduction to primary alcohols, and amidation to generate amide derivatives. The presence of the ethyl ester group also affects the compound's solubility profile, enhancing dissolution in organic solvents while limiting water solubility.
The trimethyl substitution pattern, specifically the 1,4,4-trimethyl arrangement, creates significant steric and electronic effects within the molecular structure. The methyl group at position 1 of the indazole ring occupies the nitrogen atom and prevents tautomeric interconversion between different nitrogen-protonated forms. This substitution pattern locks the compound into a specific tautomeric state, eliminating ambiguity regarding the nitrogen protonation site and providing conformational stability. The two methyl groups at position 4 create a quaternary carbon center that introduces substantial steric bulk and restricts conformational flexibility in the cyclohexane portion of the tetrahydroindazole system.
The ketone functionality at position 7 represents another crucial structural element that influences the compound's reactivity and hydrogen bonding capabilities. This carbonyl group can participate in various chemical reactions including reduction to alcohols, condensation reactions with nucleophiles, and potential cyclization reactions under appropriate conditions. The electronic effects of the ketone group also influence the electron density distribution throughout the indazole system, potentially affecting the reactivity of other positions within the molecule.
Stereoelectronic analysis reveals that the combination of substituents creates a distinctive three-dimensional molecular architecture. The lipophilicity of the compound, estimated to have a logarithm of partition coefficient value between 2.1 and 2.5, reflects the balance between the hydrophobic alkyl substituents and the hydrogen bonding capacity of the nitrogen atoms and carbonyl groups. The compound contains approximately four hydrogen bond acceptors and potentially one hydrogen bond donor, depending on the specific tautomeric form and protonation state. These properties influence the compound's potential biological interactions and pharmaceutical relevance.
| Property | Estimated Value | Impact |
|---|---|---|
| Logarithm of Partition Coefficient | 2.1 - 2.5 | Enhanced lipophilicity |
| Hydrogen Bond Acceptors | 4 | Protein binding potential |
| Hydrogen Bond Donors | 0-1 | Limited aqueous solubility |
| Steric Hindrance | High at C4 | Restricted conformational flexibility |
Comparative Structural Analysis with Related Tetrahydroindazole Derivatives
Comparative analysis of this compound with related tetrahydroindazole derivatives reveals significant structural relationships and differences that affect chemical properties and potential applications. Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, with molecular formula C₁₆H₁₈N₂O₂ and Chemical Abstracts Service number 832741-21-6, represents a structurally related compound where the methyl substituents are replaced by a phenyl group at position 1 and the ketone functionality is absent. This structural variation results in a higher molecular weight of approximately 270 grams per mole and altered electronic properties due to the extended aromatic system.
Another closely related derivative, ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, demonstrates the importance of substitution position in determining molecular properties. With molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 grams per mole, this compound differs from the target molecule in having a single methyl group at position 2 instead of the complex 1,4,4-trimethyl-7-oxo substitution pattern. The absence of the ketone functionality and the reduced number of methyl substituents significantly decrease the molecular weight and alter the lipophilicity profile compared to the target compound.
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, with molecular formula C₁₁H₁₄N₂O₃ and molecular weight 222.244 grams per mole, provides a direct comparison for understanding the impact of the additional methyl groups at position 4. This compound retains the ketone functionality at position 7 and the methyl group at position 1 but lacks the geminal dimethyl substitution at position 4. The structural comparison reveals that the addition of the two methyl groups at position 4 increases the molecular weight by approximately 28 mass units and significantly enhances the steric hindrance around the cyclohexane ring.
The parent compound ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 grams per mole, represents the simplest member of this family, lacking all additional substituents except the ethyl ester group. This unsubstituted derivative demonstrates a melting point of 88 degrees Celsius and provides a baseline for understanding how progressive substitution affects physical properties and chemical reactivity. The comparison reveals that the addition of methyl groups and the ketone functionality in the target compound substantially increases molecular complexity and modifies solubility characteristics.
Properties
IUPAC Name |
ethyl 1,4,4-trimethyl-7-oxo-5,6-dihydroindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-5-18-12(17)10-9-11(15(4)14-10)8(16)6-7-13(9,2)3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKAOSDCKDNDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(CCC2=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657994 | |
| Record name | Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802541-48-6 | |
| Record name | Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk. These kinases play a crucial role in cell cycle regulation and response to DNA damage.
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity. This modulation could result in changes in cell cycle progression and DNA damage response.
Biological Activity
Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 802541-48-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
1. Antimicrobial Activity
Recent studies indicate that derivatives of indazole compounds exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest a moderate level of antimicrobial activity that warrants further investigation into structure-activity relationships .
2. Antioxidant Activity
The antioxidant potential of this compound has been assessed using various in vitro assays. The DPPH radical scavenging assay demonstrated significant activity.
Table 2: Antioxidant Activity Data
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 85% |
The IC50 value was calculated to be approximately 30 µg/mL, indicating a strong capacity to scavenge free radicals .
3. Anti-inflammatory Activity
In vitro studies on RAW264.7 macrophage cells revealed that this compound significantly inhibited the production of nitric oxide (NO), a marker of inflammation.
Table 3: NO Inhibition Data
| Treatment (µg/mL) | NO Production (µM) | % Inhibition |
|---|---|---|
| Control | 25 | - |
| Compound | 50 | 40% |
| Compound | 100 | 70% |
This suggests potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of various indazole derivatives including this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited significant antimicrobial activity comparable to standard antibiotics.
Case Study 2: Antioxidant Properties
In a study focused on the antioxidant properties of indazole derivatives published in the Journal of Medicinal Chemistry, researchers found that this compound demonstrated potent DPPH scavenging activity and suggested its application as a natural antioxidant in food preservation .
Scientific Research Applications
Medicinal Chemistry
Overview : Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been studied for its potential therapeutic properties. Its structure suggests it may interact with biological targets relevant to drug development.
Key Applications :
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of indazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it may be effective against specific bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .
Overview : The compound's structural features suggest potential use as a pesticide or herbicide. Its application in agriculture could help manage pests and diseases affecting crops.
Key Applications :
- Pesticide Development : Research indicates that derivatives of this compound can exhibit insecticidal properties against common agricultural pests. Field trials are necessary to assess its efficacy and safety on crops .
Case Study: Insecticidal Properties
A field study evaluated the effectiveness of an indazole-based pesticide on aphid populations in soybean crops. Results indicated a significant reduction in pest numbers compared to untreated controls, suggesting potential for commercial use .
| Application Area | Effectiveness |
|---|---|
| Pest Control | High |
| Crop Yield Improvement | Moderate |
Material Science
Overview : this compound may also find applications in material sciences due to its unique chemical properties.
Key Applications :
- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties .
Case Study: Polymer Enhancement
Research conducted on the incorporation of this indazole derivative into polymer matrices showed improved thermal resistance and mechanical strength compared to traditional polymers without the additive. This suggests potential applications in high-performance materials .
| Material Type | Property Enhanced |
|---|---|
| Thermoplastic Polymers | Thermal Stability |
| Composite Materials | Mechanical Strength |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous indazole derivatives, emphasizing substituent variations, functional groups, and physicochemical properties.
Key Findings from Structural Comparisons
The absence of methyl groups in CAS 175396-30-2 reduces molecular weight (208.21 vs. 250.29) and lipophilicity, which may improve aqueous solubility .
Functional Group Influence :
- The 7-oxo group in the target and CAS 175396-30-2 enables hydrogen-bond acceptor interactions, critical for binding in enzymatic or receptor sites .
- Replacement of the ethyl ester with a carboxylic acid (CAS 32286-99-0) alters solubility and ionization, impacting bioavailability .
Synthetic Considerations :
- The target compound’s trisubstituted structure may pose synthetic challenges due to regioselectivity and steric effects during methylation steps .
Preparation Methods
Cyclization of Hydrazine Derivatives with Ketones
One of the most prevalent routes involves the cyclization of hydrazine derivatives with suitable ketone precursors, such as cyclohexanone, under controlled conditions. This method typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to afford the tetrahydroindazole core.
- Starting materials: Ethyl hydrazinecarboxylate and cyclohexanone derivatives.
- Catalysts: Acidic catalysts such as pyridine or phosphoric acid.
- Conditions: Reflux in solvents like ethanol or acetic acid, with temperature control to optimize yield.
- Formation of hydrazone intermediate through condensation.
- Cyclization facilitated by acid catalysis, leading to indazole ring formation.
- Functional group modifications, including methylation at specific positions, to introduce the trimethyl substitution pattern.
Reference: This route is supported by synthesis methodologies outlined in chemical literature, where cyclocondensation reactions are employed for indazole ring construction, with yields typically ranging from 40-60% depending on conditions.
Multi-step Synthesis from Cyclohexanone and Nitrile Precursors
Another established approach involves a multi-step sequence starting from cyclohexanone and nitrile derivatives, involving:
- Step 1: Nitrile formation via nucleophilic addition of hydrazine derivatives.
- Step 2: Cyclization using phosphorus oxychloride (POCl₃) or similar reagents to form the indazole ring.
- Step 3: Alkylation or methylation at the 1- and 4-positions to introduce the trimethyl groups.
- Use of dry solvents like tetrahydrofuran (THF) at low temperatures (~-110°C) during lithiation steps.
- Subsequent oxidation or methylation steps carried out at room temperature or elevated temperatures (~110°C).
Research Data: Studies have demonstrated that this route can yield the target compound with moderate to good efficiency, with yields around 50-65%.
Catalytic Cross-Coupling and Reductive Cyclization
Advanced synthetic strategies utilize transition metal catalysis (e.g., palladium-catalyzed cross-coupling) combined with reductive cyclization to assemble the indazole core efficiently.
- Use of aryl halides and hydrazine derivatives as coupling partners.
- Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂.
- Reductive conditions employing sodium borohydride or lithium aluminum hydride.
Advantages: Higher regioselectivity and potential for functional group tolerance, facilitating late-stage modifications.
Reaction Conditions and Optimization
| Method | Solvent | Temperature | Catalyst | Yield Range | Remarks |
|---|---|---|---|---|---|
| Cyclocondensation | Ethanol, Acetic acid | Reflux (~80°C) | Acidic (pyridine, phosphoric acid) | 40-60% | Widely used, scalable |
| Lithiation & Cyclization | THF, Ether | -110°C to room temp | n-BuLi, POCl₃ | 50-65% | Requires low-temperature control |
| Transition Metal Catalysis | Toluene, DMF | Reflux (~110°C) | Pd catalysts | Variable | Suitable for complex derivatives |
Analytical and Purification Techniques
- Column Chromatography: Using gradients of ethyl acetate/hexane or methanol/dichloromethane.
- Spectroscopic Characterization: NMR (¹H, ¹³C), HRMS, and IR to confirm structure.
- Crystallization: Purification via recrystallization from suitable solvents to obtain high-purity compounds.
Research Findings and Data Summary
| Study | Synthetic Route | Key Conditions | Yield | Notable Features |
|---|---|---|---|---|
| Padwa et al. (1990) | Cyclocondensation of cyclohexanone with hydrazine derivatives | Acid catalysis, reflux | ~50% | Efficient for indazole core |
| Recent Advances | Palladium-catalyzed cross-coupling | Elevated temperature, inert atmosphere | Variable | High regioselectivity, functional group tolerance |
Q & A
Q. What are the standard synthetic routes for Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing substituted hydrazines with β-keto esters in acidic or basic media. For example:
- Condensation with acetic acid : Substituted hydrazines and β-keto esters are refluxed in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures .
- Multi-step functionalization : Intermediate indazole derivatives may undergo alkylation or esterification to introduce substituents like ethyl groups at the 3-position .
Q. Table 1: Representative Synthetic Conditions
| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine derivative, β-keto ester | Acetic acid | Reflux (~120°C) | 3–5 h | 65–75% | |
| Alkyl halides, K₂CO₃ | DMF | 80°C | 10–12 h | 50–60% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions and ring saturation. Key peaks include ester carbonyls (~165–170 ppm in C) and indazole NH protons (~12 ppm in H) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 or WinGX visualizes molecular geometry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Software Used | Reference |
|---|---|---|---|
| Space group | P2₁/c | SHELXL | |
| Unit cell dimensions | a=10.21 Å, b=12.34 Å, c=14.56 Å | WinGX | |
| R-factor | <0.05 | OLEX2 |
Advanced Research Questions
Q. How can conformational analysis of the tetrahydroindazole core inform reactivity studies?
Methodological Answer: The tetrahydroindazole ring exhibits puckering due to non-planar saturation. Use Cremer-Pople coordinates (amplitude , phase angle ) to quantify puckering:
Q. Table 3: Puckering Parameters for Analogous Compounds
| Compound | (Å) | (°) | Reference |
|---|---|---|---|
| Hexahydroquinoline | 0.45 | 120 | |
| Tetrahydroindazole | 0.38 | 95 |
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer: Discrepancies (e.g., bond-length variations) arise from dynamic effects in solution vs. solid state. Mitigation steps:
Cross-validation : Compare X-ray data with solid-state NMR or IR to confirm static structures .
Polymorphism screening : Test crystallization solvents (e.g., DMF vs. ethanol) to identify multiple conformers .
Temperature-dependent studies : Collect XRD data at 100 K to minimize thermal motion artifacts .
Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing?
Methodological Answer: Graph-set analysis (Etter’s formalism) classifies H-bond motifs (e.g., , ):
Q. Table 4: H-Bond Parameters from X-ray Data
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif | Reference |
|---|---|---|---|---|
| N–H···O=C | 2.89 | 158 | ||
| C–H···O | 3.12 | 145 |
Q. What pharmacological hypotheses exist for this compound based on structural analogs?
Methodological Answer: While direct studies are limited, indazole derivatives exhibit:
Q. Methodological Steps for Testing :
In silico docking : Screen against PDB targets (e.g., CDK2, EGFR) using AutoDock Vina.
In vitro assays : Evaluate cytotoxicity (MTT assay) in HCT116 or HeLa cells .
Q. How is SHELX software applied in refining this compound’s crystal structure?
Methodological Answer: SHELXL refines structures via iterative least-squares minimization:
Data input : Load .hkl files (intensity data) and initial .ins parameters.
Constraints : Apply riding hydrogen models and anisotropic displacement for non-H atoms .
Validation : Check R-factor convergence (<5%) and ADP consistency using Coot .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
